molecular formula C24H28N8O5 B12422029 Nnmt-IN-2

Nnmt-IN-2

Cat. No.: B12422029
M. Wt: 508.5 g/mol
InChI Key: DNXADBAIQDIPQK-ZGXZGNMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nnmt-IN-2 is a potent inhibitor of nicotinamide N-methyltransferase, an enzyme that catalyzes the N-methylation of nicotinamide to form 1-methylnicotinamide. This compound has shown significant potential in scientific research, particularly in the fields of cancer therapy and metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of Nnmt-IN-2 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Nnmt-IN-2 primarily undergoes substitution reactions, where functional groups are replaced to modify its activity and selectivity. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups that enhance its inhibitory activity or selectivity. These derivatives are often tested for their efficacy in inhibiting nicotinamide N-methyltransferase .

Mechanism of Action

Nnmt-IN-2 exerts its effects by inhibiting the activity of nicotinamide N-methyltransferase. This enzyme is involved in the methylation of nicotinamide, a process that affects cellular metabolism and epigenetic regulation. By inhibiting this enzyme, this compound can alter the levels of nicotinamide and its metabolites, leading to changes in cellular processes such as DNA methylation and gene expression .

Properties

Molecular Formula

C24H28N8O5

Molecular Weight

508.5 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[(E)-3-(4-cyanophenyl)prop-2-enyl]amino]butanoic acid

InChI

InChI=1S/C24H28N8O5/c25-10-15-5-3-14(4-6-15)2-1-8-31(9-7-16(26)24(35)36)11-17-19(33)20(34)23(37-17)32-13-30-18-21(27)28-12-29-22(18)32/h1-6,12-13,16-17,19-20,23,33-34H,7-9,11,26H2,(H,35,36)(H2,27,28,29)/b2-1+/t16-,17+,19+,20+,23+/m0/s1

InChI Key

DNXADBAIQDIPQK-ZGXZGNMSSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/CN(CC[C@@H](C(=O)O)N)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)C#N

Canonical SMILES

C1=CC(=CC=C1C=CCN(CCC(C(=O)O)N)CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C#N

Origin of Product

United States

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